

A Comparative Guide to Tat-cbd3A6K and Similar Neuromodulatory Compounds

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Compound of Interest		
Compound Name:	Tat-cbd3A6K	
Cat. No.:	B15616656	Get Quote

This guide provides a detailed comparison of **Tat-cbd3A6K** with its parent compound TAT-CBD3, the small molecule peptidomimetic CBD3063, the neuroprotective peptide ST2-104, and the clinically used analgesic Prialt (ziconotide). The information is intended for researchers, scientists, and drug development professionals interested in novel therapeutics for neuropathic pain and neurodegenerative disorders.

Mechanism of Action and Performance Comparison

Tat-cbd3A6K is an optimized peptide derived from the collapsin response mediator protein 2 (CRMP-2), a key regulator of voltage-gated calcium channels (CaV2.2) and sodium channels (NaV1.7). By disrupting the interaction between CRMP-2 and these channels, **Tat-cbd3A6K** and similar compounds modulate neuronal excitability and neurotransmitter release, offering a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability.

Quantitative Performance Data

The following table summarizes the available quantitative data on the performance of **Tat-cbd3A6K** and its comparators.



Compound	Target(s)	Key Performance Metrics	Animal Model	Source
Tat-cbd3A6K	CRMP-2/CaV2.2 Interaction	~80% reduction in capsaicin-evoked blood flow.[1][2] Significantly attenuated d4T-induced mechanical hypersensitivity at 10 mg/kg for at least 4 hours.	Migraine model, AIDS therapy- induced peripheral neuropathy	[1][2][3]
TAT-CBD3	CRMP-2/CaV2.2 Interaction	~64% reduction in capsaicin- evoked blood flow.[1][2] Attenuated d4T- induced mechanical hypersensitivity at 30 mg/kg for at least 1 hour.[3]	Migraine model, AIDS therapy- induced peripheral neuropathy	[1][2][3]



CBD3063	CRMP-2/CaV2.2 Interaction	Comparable efficacy to gabapentin (30 mg/kg) at a lower dose (10 mg/kg) in reversing mechanical and cold allodynia.[1] [4][5] Reduced CGRP release by ~63%.[4]	Spared nerve injury (SNI), chemotherapy-induced peripheral neuropathy (CIPN), inflammatory pain	[1][4][5]
ST2-104 (R9- CBD3)	pCRMP- 2/NMDAR2B, CaMKKβ/AMPK/ mTOR pathway	Significantly enhanced cell viability and inhibited apoptosis in Aβ25-35-induced neurotoxicity.[6] Reduced infarct volume and improved neurological score in a cerebral ischemia- reperfusion model.[7][8]	Alzheimer's disease (in vitro), Cerebral ischemia (in vivo)	[6][7][8]
Prialt (ziconotide)	N-type voltage- gated calcium channels (CaV2.2)	Clinically effective for severe chronic pain.	Human clinical trials	[9]

Side Effect Profile

A key differentiator for these compounds is their side effect profile.



Compound	Notable Side Effects	Source
Tat-cbd3A6K	Absence of minor side effects (e.g., tail kinking) observed with the parent peptide.[3]	[3]
TAT-CBD3	Minor side effects including tail kinking and body contortion reported.[3]	[3]
CBD3063	No observed alterations in sensory, sedative, affective, or cognitive behaviors in preclinical models.[2][4][5]	[2][4][5]
ST2-104 (R9-CBD3)	Preclinical studies have not highlighted significant adverse effects.	
Prialt (ziconotide)	Significant neuropsychiatric side effects, including confusion, memory problems, hallucinations, and mood changes.[9]	[9]

Signaling Pathways

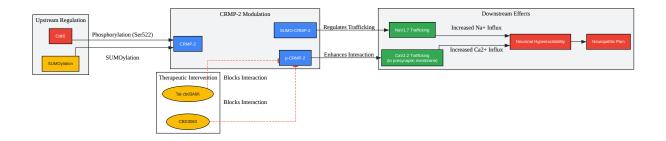
The therapeutic effects of these compounds are mediated through distinct yet related signaling pathways.

Tat-cbd3A6K and CBD3063: Targeting the CRMP-2/CaV2.2 Axis

Tat-cbd3A6K and the small molecule CBD3063 act by disrupting the protein-protein interaction between CRMP-2 and the N-type voltage-gated calcium channel, CaV2.2. In neuropathic pain states, the phosphorylation of CRMP-2 by cyclin-dependent kinase 5 (Cdk5) is upregulated, which enhances the CRMP-2/CaV2.2 interaction, leading to increased CaV2.2 trafficking to the presynaptic membrane and subsequent neuronal hyperexcitability.[10][11][12] By blocking this



interaction, **Tat-cbd3A6K** and CBD3063 reduce CaV2.2 surface expression and function, thereby dampening nociceptive signaling. Furthermore, CRMP-2, particularly its SUMOylated form, has been shown to regulate the trafficking of the voltage-gated sodium channel NaV1.7, another critical player in pain transmission.[13][14][15][16]



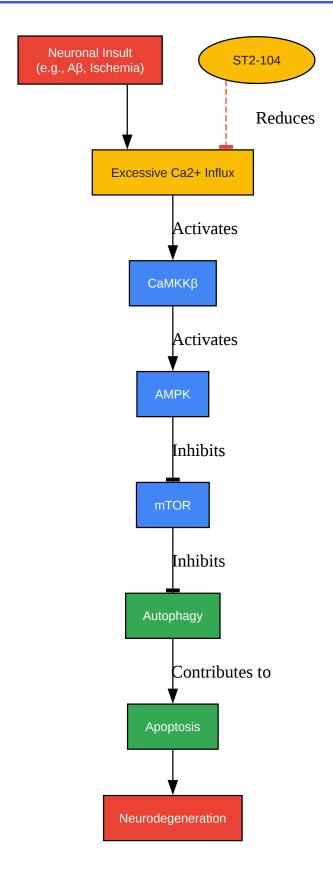
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CRMP-2 Signaling Pathway in Neuropathic Pain

ST2-104: Neuroprotection via CaMKKβ/AMPK/mTOR Signaling

ST2-104, a cell-penetrating peptide derived from CRMP-2, has demonstrated neuroprotective effects in models of Alzheimer's disease and cerebral ischemia.[6][7][8][17] Its mechanism involves the inhibition of the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKK β)/AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway.[7][17] This pathway is implicated in the regulation of autophagy and apoptosis. By modulating this cascade, ST2-104 reduces neuronal cell death.





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ST2-104 Neuroprotective Signaling Pathway



Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of these compounds.

Measurement of Voltage-Gated Calcium Currents in Dorsal Root Ganglion (DRG) Neurons

- Objective: To quantify the effect of the compounds on T-type and R-type calcium currents.
- Method: Whole-cell patch-clamp electrophysiology on acutely dissociated DRG neurons from rodents.
- General Procedure:
 - DRG neurons are isolated and cultured.
 - Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
 - To isolate calcium currents, the extracellular solution typically contains a high concentration of a charge carrier (e.g., BaCl2) and blockers of sodium and potassium channels. The internal solution contains a cesium-based solution to block potassium currents.
 - A voltage-clamp protocol is applied to elicit calcium currents. For T-type currents, a
 hyperpolarizing prepulse is used to remove inactivation, followed by a series of
 depolarizing steps.
 - The compound of interest is applied to the bath, and the effect on the current amplitude and kinetics is measured and compared to baseline recordings.
 - Data are analyzed to determine the percentage of current inhibition.

Assessment of Anti-Nociception in Rodent Models of Neuropathic Pain



• Objective: To evaluate the in vivo efficacy of the compounds in reducing pain-like behaviors.

Common Models:

- Spared Nerve Injury (SNI): A surgical model that involves ligation and transection of two of the three terminal branches of the sciatic nerve.
- Chemotherapy-Induced Peripheral Neuropathy (CIPN): Induced by the administration of neurotoxic chemotherapeutic agents like paclitaxel or d4T.
- Formalin Test: Involves the subcutaneous injection of a dilute formalin solution into the hind paw, which elicits a biphasic pain response.[18]

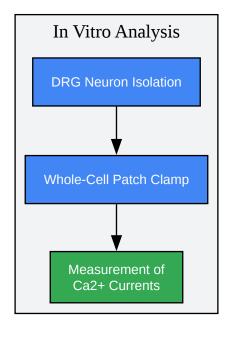
Behavioral Assays:

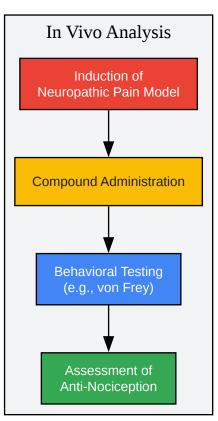
- Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
- Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test) or a hot plate. The latency to paw withdrawal is recorded.
- Cold Allodynia: Evaluated by applying a drop of acetone to the hind paw and measuring the duration of licking or flinching.

• General Procedure:

- The neuropathic pain model is established in rodents (rats or mice).
- Baseline behavioral measurements are taken before drug administration.
- The test compound is administered (e.g., intraperitoneally, intrathecally).
- Behavioral assessments are repeated at various time points after drug administration.
- The data are analyzed to determine the degree and duration of reversal of pain-like behaviors compared to vehicle-treated controls.







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General Experimental Workflow

Conclusion

Tat-cbd3A6K represents a significant advancement over its parent compound, TAT-CBD3, demonstrating enhanced efficacy and an improved side effect profile in preclinical models of neuropathic pain. Its mechanism of action, centered on the disruption of the CRMP-2/CaV2.2 interaction, offers a more targeted approach compared to the direct channel blockade of drugs like Prialt, potentially leading to a wider therapeutic window. The small molecule CBD3063, which mimics the action of these peptides, shows great promise for oral bioavailability and clinical translation. In parallel, the neuroprotective peptide ST2-104 highlights the broader therapeutic potential of targeting CRMP-2-mediated signaling pathways in neurodegenerative diseases. Further research, particularly focused on quantitative binding affinities and long-term efficacy and safety studies, will be crucial in advancing these promising compounds towards clinical application.



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